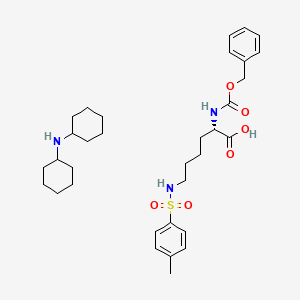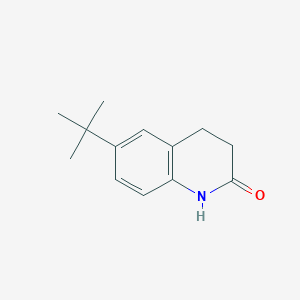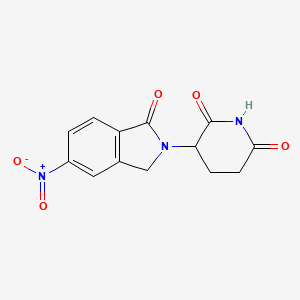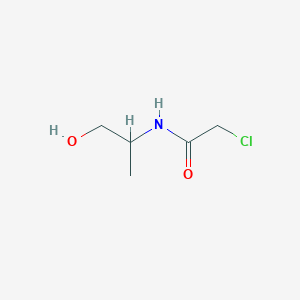
2-chloro-N-(1-hydroxypropan-2-yl)acetamide
Übersicht
Beschreibung
“2-chloro-N-(1-hydroxypropan-2-yl)acetamide” is a chemical compound with the CAS Number: 119907-19-6 . It has a molecular weight of 151.59 and its IUPAC name is 2-chloro-N-(2-hydroxy-1-methylethyl)acetamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H10ClNO2/c1-4(3-8)7-5(9)2-6/h4,8H,2-3H2,1H3,(H,7,9) . This indicates that the compound has a chlorine atom attached to a carbon atom, which is also attached to an acetamide group and a 1-hydroxypropan-2-yl group .Physical And Chemical Properties Analysis
The compound is stored at refrigerated temperatures . Unfortunately, other physical and chemical properties such as boiling point, melting point, and density were not found in the sources I accessed.Wirkmechanismus
The mechanism of action of 2-chloro-N-(1-hydroxypropan-2-yl)acetamide is not fully understood. However, it is known to act as an acylating agent and can react with various amino acids and proteins. This compound has been shown to inhibit the activity of various enzymes and can also cause protein denaturation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as cholinesterase and proteases. This compound has also been shown to cause protein denaturation, which can lead to cell death. Additionally, this compound has been shown to have antimicrobial properties and can inhibit the growth of various microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-chloro-N-(1-hydroxypropan-2-yl)acetamide in lab experiments is its ability to react with various amino acids and proteins. This makes it a useful reagent in the synthesis of other compounds and in biochemical and physiological experiments. However, one of the main limitations of using this compound is its potential toxicity. It can cause protein denaturation and cell death, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for the study of 2-chloro-N-(1-hydroxypropan-2-yl)acetamide. One potential direction is the synthesis of new compounds using this compound as a reagent. Additionally, further studies can be conducted to better understand the mechanism of action of this compound and its effects on biological systems. Furthermore, the potential antimicrobial properties of this compound can be further explored to develop new antimicrobial agents.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(1-hydroxypropan-2-yl)acetamide has been used in various scientific research applications. It is commonly used as a reagent in the synthesis of other compounds such as amides and esters. This compound has also been used in the synthesis of various drugs and pharmaceuticals. Additionally, this compound has been used in biochemical and physiological experiments to study the effects of different compounds on biological systems.
Eigenschaften
IUPAC Name |
2-chloro-N-(1-hydroxypropan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO2/c1-4(3-8)7-5(9)2-6/h4,8H,2-3H2,1H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFSJZZCPILTEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



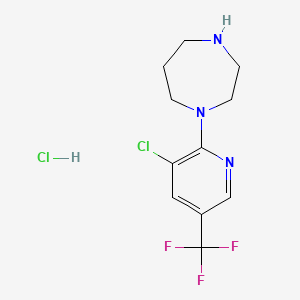
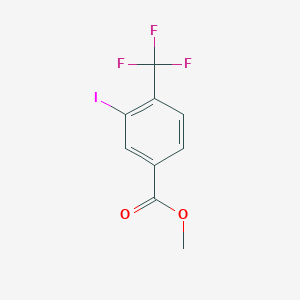

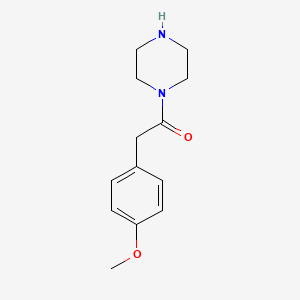
![tert-Butyl 4-[3-(2-nitrophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3089744.png)

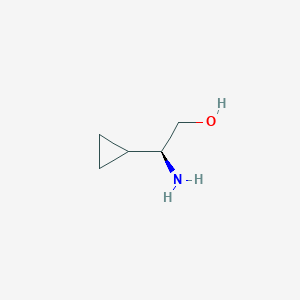
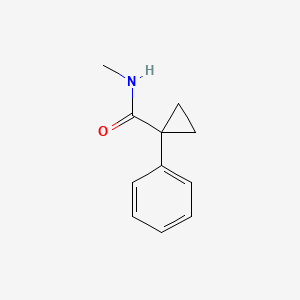

![(2R)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid](/img/structure/B3089773.png)
